molecular formula C14H11NOS B3923964 [4-(1-benzothien-2-yl)-2-pyridinyl]methanol

[4-(1-benzothien-2-yl)-2-pyridinyl]methanol

Cat. No. B3923964
M. Wt: 241.31 g/mol
InChI Key: AUUGQHVPCWLVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-benzothien-2-yl)-2-pyridinyl]methanol, also known as BM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BM is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of [4-(1-benzothien-2-yl)-2-pyridinyl]methanol is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the regulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to decrease oxidative stress markers and increase antioxidant enzyme activity. This compound has also been found to decrease pro-inflammatory cytokines and increase anti-inflammatory cytokines. In addition, this compound has been shown to improve mitochondrial function and increase ATP production.

Advantages and Limitations for Lab Experiments

[4-(1-benzothien-2-yl)-2-pyridinyl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in both water and organic solvents, allowing for flexibility in experimental design. However, this compound has some limitations. It has low bioavailability and may require high doses to achieve therapeutic effects. This compound may also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on [4-(1-benzothien-2-yl)-2-pyridinyl]methanol. One area of interest is the development of this compound analogs with improved bioavailability and specificity. Another area of interest is the investigation of this compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other compounds.

Scientific Research Applications

[4-(1-benzothien-2-yl)-2-pyridinyl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, this compound has been found to have antiviral and antibacterial properties.

properties

IUPAC Name

[4-(1-benzothiophen-2-yl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-9-12-7-11(5-6-15-12)14-8-10-3-1-2-4-13(10)17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUGQHVPCWLVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=NC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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